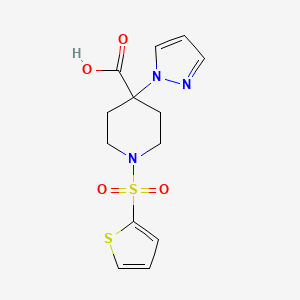

![molecular formula C14H14N4O2S B5500100 6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)

6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound belonging to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. Research in this area focuses on the synthesis of these compounds due to their potential anti-tumor, antimicrobial, and anti-inflammatory activities, among other pharmacological properties. The synthesis involves the reaction of various precursors in the presence of catalysts or under specific conditions, such as microwave irradiation or anodic oxidation, to form the desired heterocyclic systems.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves high-yielding routes, starting from precursors like 4-amino-5-mercapto-1,2,4-triazoles. Techniques such as microwave-assisted synthesis and anodic oxidation under aprotic conditions have been employed to achieve the desired compounds efficiently. The incorporation of different substituents through reactions with carboxylic acids or isothiocyanates allows for the synthesis of a wide range of derivatives with varying properties (Ding & Li, 2011), (Batanero, Saez, & Barba, 2011).

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. These studies reveal the presence of a triazolo[3,4-b]thiadiazole core with various aryl or alkyl substituents, contributing to the compound's pharmacological activities (Dong, Quan, Zhu, & Li, 2002).

Applications De Recherche Scientifique

Anticancer Activity

Compounds within the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class have been synthesized and evaluated for their anticancer properties. A study demonstrated the synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which showed moderate to good antiproliferative potency against various cancerous cell lines, including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) (Chowrasia et al., 2017). Another study synthesized benzimidazole compounds clubbed with triazolo-thiadiazoles and triazolo-thiadiazines, exhibiting broad-spectrum anticancer activity and promising as lead compounds for new anticancer agents (Husain et al., 2013).

Antimicrobial Activity

Novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class, including 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, have been synthesized and showed moderate to good antimicrobial activity against a variety of pathogenic bacterial and fungal strains (Gilani et al., 2011).

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Research has led to the development of condensed-bicyclic triazolo-thiadiazoles as effective inhibitors of PTP1B, showing significant potential in inhibiting cell invasion, decreasing neovasculature in HUVEC, and reducing tumor volume in mouse models. This class of compounds represents a novel approach to targeting PTP1B for therapeutic purposes (Baburajeev et al., 2015).

Anticonvulsant Activity

The anticonvulsant activity of 6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been evaluated, with some compounds displaying potent activity in maximal electroshock tests. These findings indicate the potential of triazolo-thiadiazole derivatives in managing seizures and contributing to the development of new anticonvulsant drugs (Deng et al., 2012).

Propriétés

IUPAC Name |

6-(1,3-benzodioxol-5-ylmethyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-2-3-12-15-16-14-18(12)17-13(21-14)7-9-4-5-10-11(6-9)20-8-19-10/h4-6H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPLGHRMUJXXIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1N=C(S2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,3-Benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

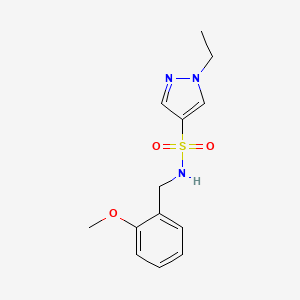

![2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)

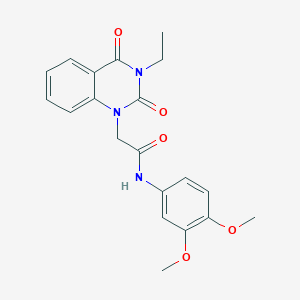

![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)

![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)

![4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine](/img/structure/B5500041.png)

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane](/img/structure/B5500052.png)

![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5500053.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)

![N-cyclobutyl-7-[3-(3-thienyl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5500077.png)

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)